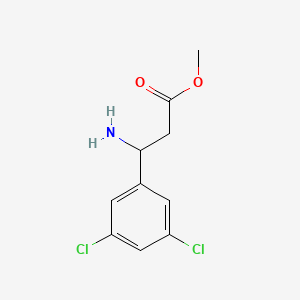![molecular formula C7H6BrF2NO B13221699 [6-(Bromodifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13221699.png)
[6-(Bromodifluoromethyl)pyridin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Bromodifluoromethyl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C7H6BrF2NO and a molecular weight of 238.03 g/mol . This compound is characterized by the presence of a bromodifluoromethyl group attached to a pyridine ring, which is further connected to a methanol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Bromodifluoromethyl)pyridin-3-yl]methanol typically involves the reaction of pyridine derivatives with bromodifluoromethylating agents. One common method includes the use of bromodifluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [6-(Bromodifluoromethyl)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromodifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [6-(Bromodifluoromethyl)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of bromodifluoromethyl groups on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and chemical processes .
Mécanisme D'action
The mechanism of action of [6-(Bromodifluoromethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The bromodifluoromethyl group can form strong interactions with proteins and enzymes, affecting their function. This compound can modulate various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
- [6-(Chlorodifluoromethyl)pyridin-3-yl]methanol
- [6-(Trifluoromethyl)pyridin-3-yl]methanol
- [6-(Difluoromethyl)pyridin-3-yl]methanol
Comparison:
- [6-(Bromodifluoromethyl)pyridin-3-yl]methanol is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
- The chlorodifluoromethyl and trifluoromethyl derivatives may exhibit different reactivity and potency in biological systems due to the differences in halogen atoms .
Propriétés
Formule moléculaire |
C7H6BrF2NO |
|---|---|
Poids moléculaire |
238.03 g/mol |
Nom IUPAC |
[6-[bromo(difluoro)methyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H6BrF2NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-3,12H,4H2 |
Clé InChI |
VKEOZPOJWAGKFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CO)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)
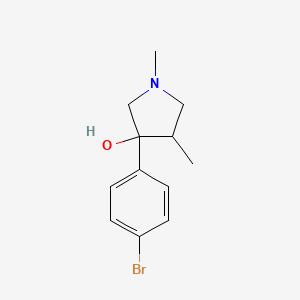
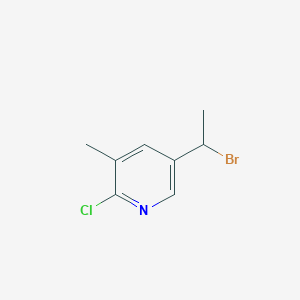
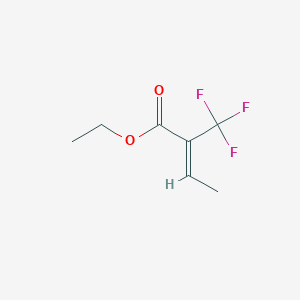
![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)
![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)
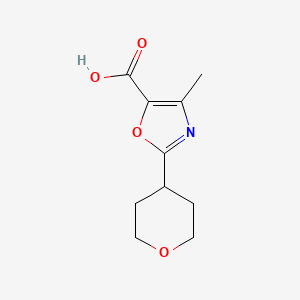
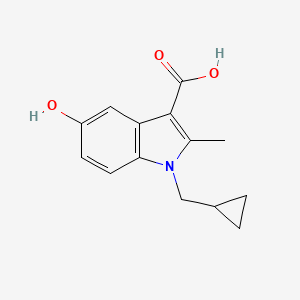
![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13221663.png)
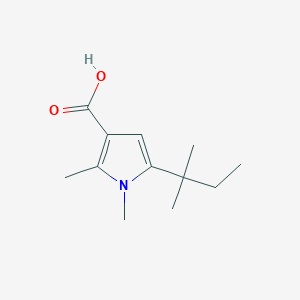
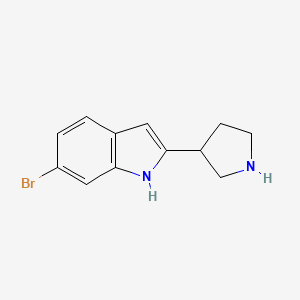
![9-Amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B13221683.png)
